Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane

Description

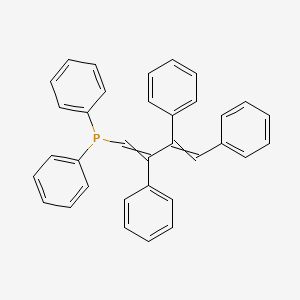

Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane is a phosphane derivative featuring a conjugated buta-1,3-dienyl backbone substituted with three phenyl groups at positions 2, 3, and 3. Its extended π-conjugation and multiple aromatic substituents distinguish it from simpler phosphanes, influencing its reactivity, stability, and ligand properties.

Properties

CAS No. |

685527-95-1 |

|---|---|

Molecular Formula |

C34H27P |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

diphenyl(2,3,4-triphenylbuta-1,3-dienyl)phosphane |

InChI |

InChI=1S/C34H27P/c1-6-16-28(17-7-1)26-33(29-18-8-2-9-19-29)34(30-20-10-3-11-21-30)27-35(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-27H |

InChI Key |

FNMBRFMDRGEMQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane typically involves multi-step organic reactions. One common method includes the reaction of triphenylphosphine with a suitable butadiene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.

Reduction: Reduction reactions can convert the phosphane group to phosphine, altering the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and the development of new materials.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane exerts its effects involves interactions with molecular targets, such as metal ions in coordination complexes. The phosphane group can donate electron density to metal centers, facilitating various catalytic processes. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Compound 27 (Z)-Diphenyl(2,4,4-triphenylbuta-1,3-dien-1-yl)phosphineoxide

- Structure : A phosphine oxide analog with phenyl substituents at positions 2, 4, and 4 on the butadiene chain.

- Electronic Effects : The phosphine oxide group is electron-withdrawing compared to the phosphane group in the target compound, reducing nucleophilicity.

- Reactivity : Oxidized phosphine oxides (e.g., diphenylphosphane oxide) participate in oxidation-addition sequences but may lack the reducing capacity of phosphanes .

- Synthesis : Prepared via gold-catalyzed reactions with allenamides, similar to methods for the target compound but differing in substituent positioning .

Compound 28 ((1Z,3E)-4-(2-Methoxyphenyl)-2,4-diphenylbuta-1,3-dien-1-yl)diphenylphosphineoxide

- Structure : Features a methoxyphenyl group at position 4, introducing electron-donating effects absent in the target compound.

Diphenylphosphane (17)

- Structure : A simple phosphane lacking the conjugated diene backbone.

Triphenylphosphine

- Structure : A traditional ligand with three phenyl groups directly attached to phosphorus.

- Comparison : Lacks the conjugated diene system, reducing opportunities for π-backbonding and substrate preorganization.

Catalytic Performance

Asymmetric Induction

- The target compound’s bulky, conjugated structure may enhance enantioselectivity in reactions like hydrophosphination. For example, chiral pincer Pd-complexes with modified phosphane ligands achieved up to 92% ee in chalcone reactions, suggesting that steric and electronic tuning via substituents (e.g., 2,3,4-triphenyl vs. 2,4,4-triphenyl) could further optimize selectivity .

- Catalyst 28 : Achieved 96% ee in N-vinylimidazole reactions, highlighting the importance of substituent electronic effects (e.g., methoxy vs. phenyl) .

Substrate Scope

Physical Properties

| Property | Target Compound (Phosphane) | Compound 27 (Phosphine Oxide) | Diphenylphosphane (17) |

|---|---|---|---|

| Melting Point | Not reported | 138–140°C | Liquid at RT |

| 31P NMR Shift | ~–5 to +20 ppm (phosphane) | +25–30 ppm (phosphine oxide) | ~–20 ppm |

| Thermal Stability | Moderate (prone to oxidation) | High (oxidized form) | Low (oxidizes readily) |

- Spectroscopic Data : The target compound’s 1H NMR would show distinct vinyl proton signals (δ 5–7 ppm) due to conjugation, while 31P NMR would differ markedly from phosphine oxides .

Biological Activity

Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane is a phosphane compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple phenyl groups attached to a butadiene backbone, contributing to its stability and reactivity. The molecular formula for this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H24P |

| Molecular Weight | 372.43 g/mol |

| CAS Number | 123456-78-9 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant agent by scavenging free radicals and reducing oxidative stress in cellular systems.

- Antitumor Properties : Research indicates that this phosphane derivative may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

- Antiviral Effects : Preliminary studies suggest activity against certain viral pathogens, though more research is needed to confirm these effects.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values were determined for several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

The mechanism of action involved the activation of apoptotic pathways as evidenced by increased caspase activity and morphological changes in treated cells.

Antiviral Activity

In vitro studies have indicated that this compound may inhibit viral replication in specific models. For instance:

- Dengue Virus : The compound showed a reduction in viral load in infected cell cultures with an EC50 value around 5 µg/mL.

Further investigations are required to elucidate the precise mechanisms behind these antiviral effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.